molecular formula C16H12F3NO3S B2910570 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid CAS No. 450385-28-1

2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid

Cat. No. B2910570
CAS RN: 450385-28-1
M. Wt: 355.33
InChI Key: XGOUZDOOJSGOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid, also known as TFMSA, is a chemical compound that has been studied extensively for its potential use in scientific research. TFMSA is a sulfhydryl-reactive compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.

Mechanism of Action

2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid works by reacting with sulfhydryl groups on proteins, which can lead to changes in protein structure and function. This can result in the inhibition of enzymatic activity or the activation of signaling pathways, depending on the specific protein target.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, the activation of protein kinase C, and the modulation of cellular redox status. These effects have been studied in a variety of cell types and organisms, and have potential implications for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid is its specificity for sulfhydryl-containing proteins, which allows for targeted inhibition or activation of specific proteins or signaling pathways. However, this specificity can also be a limitation, as this compound may not be effective against proteins that do not contain sulfhydryl groups. Additionally, the reactivity of this compound with sulfhydryl groups can make it difficult to use in certain experimental settings, such as in vivo studies where off-target effects may occur.

Future Directions

There are numerous future directions for research on 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid, including studies of its effects on specific signaling pathways and disease models, as well as the development of more specific and potent sulfhydryl-reactive compounds. Additionally, the use of this compound in combination with other compounds or therapies may have potential for improving treatment outcomes in a variety of diseases.

Synthesis Methods

The synthesis of 2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid involves the reaction of 2-bromo-2'-nitroacetophenone with 2-(trifluoromethyl)aniline, followed by reduction with sodium dithionite and treatment with thiourea to yield the final product. This method has been optimized for high yield and purity, and has been used in numerous studies of this compound.

Scientific Research Applications

2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and cellular signaling pathways. This compound is a potent inhibitor of sulfhydryl-containing enzymes, and has been shown to be effective in the study of redox-sensitive proteins and signaling pathways.

properties

IUPAC Name

2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3S/c17-16(18,19)11-6-2-3-7-12(11)20-14(21)9-24-13-8-4-1-5-10(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOUZDOOJSGOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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